molecular formula C13H19BFNO3 B8208850 2-Fluoro-3-ethoxypyridine-5-boronic acid pinacol ester

2-Fluoro-3-ethoxypyridine-5-boronic acid pinacol ester

Cat. No.: B8208850
M. Wt: 267.11 g/mol
InChI Key: JGKVIODMSIMPSN-UHFFFAOYSA-N
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Description

2-Fluoro-3-ethoxypyridine-5-boronic acid pinacol ester (molecular formula: C₁₃H₁₉BFNO₃, molecular weight: 283.11 g/mol) is a boronic ester derivative with a pyridine core substituted with fluorine at position 2 and ethoxy at position 3. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, making it a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science .

Properties

IUPAC Name

3-ethoxy-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO3/c1-6-17-10-7-9(8-16-11(10)15)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKVIODMSIMPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves the Miyaura borylation of 5-bromo-2-fluoro-3-ethoxypyridine using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. The general reaction scheme is:

5-Bromo-2-fluoro-3-ethoxypyridine + B2Pin2Pd catalyst, baseTarget compound\text{5-Bromo-2-fluoro-3-ethoxypyridine + B}2\text{Pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{Target compound}

Experimental Conditions and Optimization

  • Catalyst Systems :

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] achieves yields up to 90% under inert atmospheres.

    • Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) [PdCl₂(dppf)] offers improved regioselectivity for sterically hindered substrates.

  • Solvents : 1,4-Dioxane/water mixtures (4:1 v/v) are optimal for solubility and reactivity.

  • Bases : Potassium acetate (KOAc) is preferred over carbonates due to milder conditions and reduced side reactions.

  • Temperature and Time : Reactions proceed at 100°C for 12–24 hours, with shorter durations (45 minutes) feasible using microwave assistance.

Representative Procedure

  • Combine 5-bromo-2-fluoro-3-ethoxypyridine (17.6 g, 70 mmol), B₂Pin₂ (38.1 g, 150 mmol), KOAc (50.0 g), and Pd(PPh₃)₄ (5.7 g) in 600 mL 1,4-dioxane and 100 mL H₂O.

  • Heat at 100°C under N₂ for 12 hours.

  • Extract with dichloromethane, purify via column chromatography (silica gel, 10% ethyl acetate/hexane).

  • Yield: 90% (22.3 g).

Sequential Functionalization of Pyridine Core

Step 1: Introduction of Ethoxy Group

3-Hydroxy-5-bromo-2-fluoropyridine is treated with ethyl bromide in the presence of NaH/DMF to yield 3-ethoxy-5-bromo-2-fluoropyridine.

Step 2: Miyaura Borylation

The brominated intermediate undergoes borylation as described in Method 1. This two-step approach avoids the need for pre-functionalized starting materials.

Key Data

StepReagents/ConditionsYield
1NaH, DMF, 80°C, 6h85%
2PdCl₂(dppf), KOAc, 100°C, 12h88%

Alternative Catalytic Systems and Solvent Effects

Rhodium-Catalyzed C–H Borylation

While less common, rhodium complexes (e.g., [RhCl(cod)]₂) enable direct C–H borylation of 2-fluoro-3-ethoxypyridine at position 5. However, yields are moderate (50–60%) due to competing side reactions.

Solvent Optimization

  • Toluene : Enhances catalyst stability but requires higher temperatures (110°C).

  • Dimethylformamide (DMF) : Facilitates faster kinetics but may hydrolyze boronic esters.

Comparative Analysis of Methods

MethodCatalystSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄1,4-Dioxane/H₂O1001290
1PdCl₂(dppf)1,4-Dioxane1000.7581.4
2NaH → Pd(PPh₃)₄DMF → 1,4-Dioxane80 → 1006 → 1285 → 88
3[RhCl(cod)]₂Toluene1102455

Challenges and Mitigation Strategies

  • Deboronation : Acidic or aqueous conditions risk hydrolyzing the pinacol ester. Use anhydrous solvents and neutral workup.

  • Regioselectivity : Steric hindrance from the ethoxy group necessitates bulky ligands (e.g., dppf) to direct borylation to position 5.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:9) effectively separates the product from unreacted diboron reagents .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-ethoxypyridine-5-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Synthetic Applications

2-Fluoro-3-ethoxypyridine-5-boronic acid pinacol ester is primarily utilized in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This reaction allows for the coupling of aryl or vinyl halides with boronic esters, facilitating the synthesis of complex organic molecules.

Reaction Conditions

The Suzuki-Miyaura reaction typically involves:

  • Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and aryl or vinyl halides.
  • Solvents: Commonly used solvents include toluene or ethanol.
  • Temperature: Reactions are generally conducted at temperatures ranging from room temperature to 100°C.

Major Products

The major products from these reactions are biaryl or vinyl-aryl compounds, which serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Reaction TypeMajor ProductsApplications
Suzuki-Miyaura CouplingBiaryl compoundsDrug synthesis, agrochemicals
Cross-Coupling ReactionsVinyl-aryl compoundsOrganic materials, fine chemicals

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a precursor for developing bioactive compounds. Its unique structure allows for modifications that can enhance biological activity.

Anticancer Activity

Recent studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes related to cancer progression.

Case Study:
A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin. The compound's mechanism was linked to the inhibition of IKKβ, a critical regulator in NF-κB signaling pathways associated with cancer.

Biological Applications

The compound is also utilized in biological research as a molecular probe to investigate cellular processes. Its ability to form reversible covalent bonds with diols makes it suitable for studying enzyme activities and protein interactions.

Research Tool

As a research tool, this boronic ester has been employed in:

  • Protein-protein interaction studies
  • Cellular process investigations

These applications highlight its versatility and importance in biochemical research.

Materials Science

In materials science, this compound can be incorporated into polymers to impart specific properties. Its chemical stability and reactivity make it an attractive candidate for developing advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-ethoxypyridine-5-boronic acid pinacol ester in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic ester acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the halide to form the desired product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Solubility

Pyridine-Based Boronic Esters

6-Ethoxypyridine-3-boronic Acid Pinacol Ester Structure: Ethoxy group at position 6 (pyridine ring). Molecular Formula: C₁₃H₂₀BNO₃ . Key Differences: Lacks the 2-fluoro substituent. Solubility: High in chloroform and ketones (typical of pinacol esters) .

[2-Fluoro-5-(Methylsulfanyl)pyridin-3-yl]boronic Acid Pinacol Ester Structure: 2-Fluoro and 5-methylsulfanyl groups. Molecular Formula: C₁₂H₁₆BFNO₂S . Key Differences: Methylsulfanyl (electron-donating) at position 5 vs. ethoxy at position 3 in the target compound. The sulfur atom may introduce steric hindrance or alter electronic properties, affecting coupling efficiency .

3-Amino-2-methoxypyridine-5-boronic Acid Pinacol Ester Structure: 2-Methoxy and 3-amino groups. Molecular Formula: C₁₂H₁₉BN₂O₃ . Key Differences: Amino group (strong electron donor) increases boron's Lewis acidity, enhancing reactivity in coupling reactions compared to the target compound's ethoxy group .

Phenyl-Based Boronic Esters

4,5-Difluoro-2-ethoxyphenylboronic Acid Pinacol Ester Structure: Benzene ring with 2-ethoxy, 4,5-difluoro substituents. Molecular Formula: C₁₄H₁₉B₂F₂O₃ . Key Differences: Phenyl vs. pyridine core.

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to their boronic acid counterparts. For example:

  • Phenylboronic acid pinacol ester : Highest solubility in chloroform (>200 mg/mL) .
  • Target compound : Expected high solubility in chloroform and ethers due to the pinacol group and lipophilic ethoxy substituent .

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Groups (EWGs) : The 2-fluoro substituent in the target compound reduces electron density at the boron, slowing oxidative addition in Suzuki couplings compared to electron-rich analogs (e.g., 6-ethoxypyridine-3-boronic ester) .
  • Steric Effects : Ethoxy at position 3 may introduce moderate steric hindrance, slightly reducing reaction rates compared to smaller substituents (e.g., methoxy).

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight Solubility (Chloroform)
2-Fluoro-3-ethoxypyridine-5-boronic acid pinacol ester 2-F, 3-OEt C₁₃H₁₉BFNO₃ 283.11 High (inferred)
6-Ethoxypyridine-3-boronic acid pinacol ester 6-OEt C₁₃H₂₀BNO₃ 249.12 High
[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester 2-F, 5-SMe C₁₂H₁₆BFNO₂S 283.14 Moderate

Table 2: Reactivity Comparison

Compound Name Electron Effects Suzuki Coupling Efficiency Key Applications
This compound Moderate EWG (F) Moderate Fluorinated drug intermediates
3-Amino-2-methoxypyridine-5-boronic acid pinacol ester Strong EDG (NH₂) High Kinase inhibitor synthesis
4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester Strong EWG (2xF) Low Materials science

Biological Activity

2-Fluoro-3-ethoxypyridine-5-boronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of boronic acids, which are known for their applications in drug discovery, particularly in the development of inhibitors for various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : 3-ethoxy-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Molecular Formula : C13H19BFNO3
  • Molecular Weight : 284.28 g/mol
  • CAS Number : 34677-500MG

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of target proteins. The presence of the fluorine atom may enhance binding affinity and specificity towards certain biological targets.

In Vitro Studies

Research has indicated that derivatives of pyridine boronic acids exhibit significant activity against certain types of receptors. For instance, compounds similar to 2-Fluoro-3-ethoxypyridine have been studied for their interaction with nicotinic acetylcholine receptors (nAChRs). These studies have shown that modifications in the pyridine ring can lead to variations in receptor selectivity and potency.

CompoundnAChR Binding Affinity (Ki)Activity Type
7a0.009 nMAgonist
8a0.053 nMAntagonist

The above table summarizes findings from related compounds that demonstrate how structural changes can affect biological activity.

Case Studies

  • Nicotinic Receptor Modulation : A study on epibatidine analogues indicated that modifications similar to those found in 2-Fluoro-3-ethoxypyridine can lead to compounds with varying affinities for nAChRs. Some analogues retained high affinity but displayed antagonistic properties instead of agonistic ones, suggesting potential therapeutic applications in pain management and neuroprotection .
  • Cancer Research : In the context of oncology, boronic acids have been explored as proteasome inhibitors, which play a crucial role in cancer cell survival. The unique structure of 2-Fluoro-3-ethoxypyridine may enhance its efficacy as a therapeutic agent by selectively targeting cancer cells while sparing normal cells .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps including the formation of the boronic ester via a Suzuki coupling reaction. This method allows for the introduction of various substituents on the pyridine ring, which can further modulate its biological activity.

Q & A

Q. What protocols ensure reproducibility in scaled-up syntheses for preclinical studies?

  • Methodology : Adopt flow chemistry with automated temperature/pressure control for consistent mixing and heat transfer. Quality control via in-line PAT (Process Analytical Technology) tools (e.g., ReactIR) monitors reaction progression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.